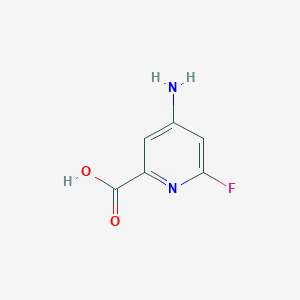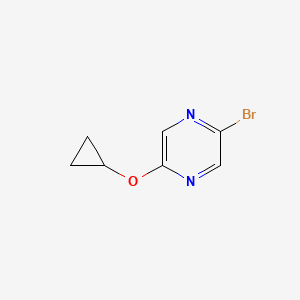
2-Bromo-5-cyclopropoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-cyclopropoxypyrazine is a heterocyclic organic compound with the molecular formula C7H7BrN2O It is characterized by the presence of a bromine atom and a cyclopropoxy group attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxypyrazine typically involves the bromination of 5-cyclopropoxypyrazine. One common method is the reaction of 5-cyclopropoxypyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2-Bromo-5-cyclopropoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, often in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
- Substitution reactions can yield various substituted pyrazine derivatives.
- Oxidation and reduction reactions can lead to the formation of different pyrazine oxides or reduced pyrazine compounds.
科学的研究の応用
2-Bromo-5-cyclopropoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
作用機序
The mechanism of action of 2-Bromo-5-cyclopropoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
2-Bromo-5-cyclopropylpyrazine: Similar in structure but lacks the oxygen atom in the cyclopropoxy group.
2-Bromo-5-methoxypyrazine: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Bromo-5-cyclopropoxypyrazine is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC名 |
2-bromo-5-cyclopropyloxypyrazine |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2 |
InChIキー |
QDAMGGXXIADVIG-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CN=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


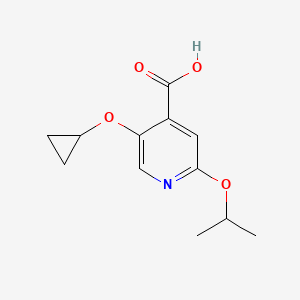
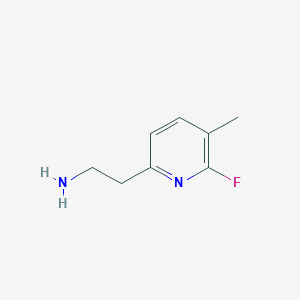
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)


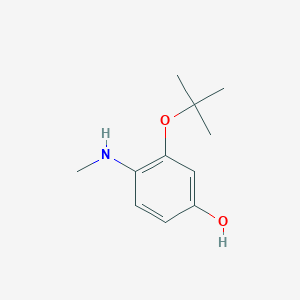
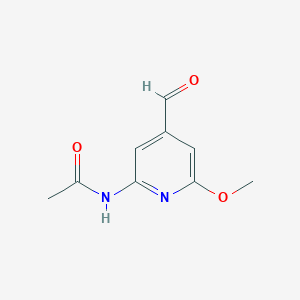
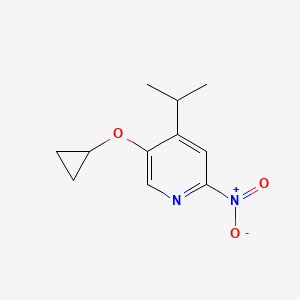
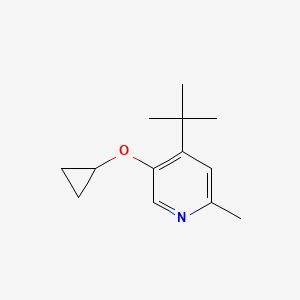

![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

